molecular formula C15H19BN2O2 B2557871 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine CAS No. 2161304-72-7

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine

Cat. No.: B2557871
CAS No.: 2161304-72-7
M. Wt: 270.14
InChI Key: FJZJAFAEGWWVHI-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is a chemical compound with the molecular formula C15H19BN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the dioxaborolane group in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed borylation of 6-bromoquinolin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron group is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Aryl or vinyl halides, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

    Oxidation: Boronic acids or boronate esters.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aryl or vinyl-substituted quinoline derivatives.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its quinoline core.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

  • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Comparison: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is unique due to the specific positioning of the dioxaborolane group on the quinoline ring, which influences its reactivity and applications. Compared to its analogs, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJAFAEGWWVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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